2,2'-Methylene Bis[Ranitidine], also known as Ranitidine Impurity I, is a chemical compound with the molecular formula and a molecular weight of 640.8 g/mol. This compound is primarily recognized for its role as an impurity in ranitidine formulations, a widely used medication for treating conditions such as gastric ulcers and gastroesophageal reflux disease. The presence of 2,2'-Methylene Bis[Ranitidine] in pharmaceutical products has raised concerns due to its association with N-nitrosamine formation, which poses potential health risks.
The compound is classified under the category of histamine H2 receptor antagonists. It is synthesized during the production of ranitidine, particularly through reactions involving nitrosamines like N-nitrosodimethylamine (NDMA). The formation of this impurity has been linked to specific synthetic routes and reaction conditions utilized in the manufacture of ranitidine and its derivatives .
The synthesis of 2,2'-Methylene Bis[Ranitidine] can occur through various chemical pathways, often involving the breakdown of ranitidine in acidic environments. One proposed mechanism suggests that ranitidine decomposes to form dimethylamine, which subsequently undergoes nitrosation with nitrites to yield N-nitrosodimethylamine .
The synthesis processes can include:
These methods are critical for understanding how impurities like 2,2'-Methylene Bis[Ranitidine] can form during pharmaceutical manufacturing .
2,2'-Methylene Bis[Ranitidine] undergoes several significant chemical reactions:
These reactions are crucial for understanding both the stability of the compound and its potential transformation into more harmful substances like NDMA during pharmaceutical processes .
As an antagonist of the histamine H2 receptor, 2,2'-Methylene Bis[Ranitidine] functions by inhibiting gastric acid secretion. This action occurs through competitive inhibition at the histamine binding site on the receptor. The primary biochemical pathways affected include:
These mechanisms are essential for understanding both therapeutic applications and safety concerns related to impurities in pharmaceutical formulations .
The physical properties of 2,2'-Methylene Bis[Ranitidine] include:
Chemical properties include:
Understanding these properties is vital for safe handling and application in research settings .
2,2'-Methylene Bis[Ranitidine] is primarily used in scientific research contexts, including:
These applications highlight the importance of monitoring this compound within pharmaceutical manufacturing processes to mitigate health risks associated with nitrosamines .
2,2'-Methylene Bis[Ranitidine] (CAS# 207592-21-0) is a dimeric impurity formed through the formaldehyde-mediated condensation of two ranitidine molecules. This symmetrical molecule has the molecular formula C₂₇H₄₄N₈O₆S₂ and a molecular weight of 640.82 g/mol [1] [7]. The IUPAC name comprehensively describes its complex architecture:(1E,4E)-1-N',5-N'-bis[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N,5-N-dimethyl-2,4-dinitropenta-1,4-diene-1,1,5,5-tetramine [1] [5].
The central methylene bridge (–CH₂–) connects two modified ranitidine moieties, each featuring:
Stereochemical analysis confirms the molecule is achiral with no defined stereocenters but possesses two E/Z centers (configurational isomers around double bonds) that influence its spatial arrangement and reactivity [7].
Table 1: Fundamental Molecular Attributes of 2,2'-Methylene Bis[Ranitidine]
Property | Value | Source |
---|---|---|
CAS Registry Number | 207592-21-0 | [1] [7] |
Molecular Formula | C₂₇H₄₄N₈O₆S₂ | [1] [4] |
Molecular Weight | 640.82 g/mol | [1] [3] |
Accurate Mass | 640.2825 Da | [1] |
IUPAC Name | (1E,4E)-1-N',5-N'-bis[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N,5-N-dimethyl-2,4-dinitropenta-1,4-diene-1,1,5,5-tetramine | [1] [5] |
Configurational Isomers | 2 E/Z centers | [7] |
While comprehensive experimental spectra for 2,2'-Methylene Bis[Ranitidine] are limited in public literature, its structural features allow predictions of key spectroscopic signatures:
Mass Spectrometry (MS):High-resolution ESI-MS would exhibit a protonated molecular ion [M+H]⁺ at m/z 641.2903 (calculated for C₂₇H₄₅N₈O₆S₂). Characteristic fragmentation patterns would include:
Nuclear Magnetic Resonance (NMR):¹H NMR predictions (400 MHz, DMSO-d₆):
¹³C NMR would display characteristic signals for:
Infrared Spectroscopy (IR):Predicted absorptions:
UV-Vis Spectroscopy:The extended conjugated system (furan-nitrovinyl-furan) would exhibit strong absorbance in the UV region:
The molecule's physical form is described as "neat" in commercial standards, suggesting it is typically handled as a non-crystalline solid or oil [4] [5]. Deuterated analogs (e.g., 2,2'-Methylene Bis[Ranitidine]-d₁₂, C₂₇D₁₂H₃₂N₈O₆S₂, MW 652.892 g/mol) have been synthesized for use as internal standards in mass spectrometry, implying that the native compound's stability challenges complicate quantitative analyses without isotopic labeling [2].
2,2'-Methylene Bis[Ranitidine] exhibits fundamental structural and property differences from its ranitidine monomer precursor:
Table 2: Structural and Functional Comparison with Ranitidine Monomer
Characteristic | 2,2'-Methylene Bis[Ranitidine] | Ranitidine Monomer | Functional Consequence |
---|---|---|---|
Molecular Weight | 640.82 g/mol | 314.4 g/mol (base) | Doubled mass affects chromatography |
Reactive Groups | Conjugated bis-nitrovinyl system | Single nitrovinyl group | Enhanced redox reactivity |
Formation Origin | Formaldehyde-mediated condensation product | Parent H₂ antagonist drug | Synthesis impurity; not pharmacologically active |
Symmetry | C₂ symmetry along methylene bridge | Asymmetric molecule | Simplified spectroscopic analysis |
Hydrogen Bonding | 8 potential H-bond acceptors, 2 donors | 4 acceptors, 1 donor | Altered solubility vs. monomer |
The dimerization occurs via nucleophilic attack of ranitidine's secondary amine on formaldehyde, followed by condensation with a second ranitidine molecule. This transforms the pharmacologically essential nitrovinylenamine pharmacophore of ranitidine into an extended conjugated system with modified electronic properties [5] [8]. The methylene bridge (–CH₂–) imposes significant conformational constraints not present in the monomer, potentially enhancing planarity in the central nitrovinyl regions and influencing π-electron delocalization [7].
These structural modifications eliminate ranitidine's histamine H₂-receptor binding capability, confirming that 2,2'-Methylene Bis[Ranitidine] lacks therapeutic activity. It is exclusively classified as a process-related impurity requiring control in pharmaceutical manufacturing according to pharmacopeial standards (EP Impurity I, USP Impurity) [1] [5] [8].
Table 3: Standardized Nomenclature Across Pharmacopeias
Synonym | Source Standard |
---|---|
Ranitidine EP Impurity I | European Pharmacopoeia |
Ranitidine Hydrochloride Impurity I | United States Pharmacopeia |
Ranitidine formaldehyde adduct (AH24065) | Manufacturer nomenclature |
2,2'-Methylenebis[N-[2-[([5-[(dimethyl-amino)methyl]furan-2-yl]methyl)sulphanyl]ethyl]-N'-methyl-2-nitroethene-1,1-diamine] | Chemical Abstracts |
N₁,N₅-Bis(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N₁',N₅'-dimethyl-2,4-dinitro-1,4-pentadiene-1,1,5,5-tetramine | IUPAC variant |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7